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Compound of Interest

Compound Name: CP 122721

Cat. No.: B1669467 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available pharmacokinetic data for CP-

122,721, a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor, in

preclinical models. The information is intended to guide researchers in designing and

interpreting studies involving this compound.

Overview of Pharmacokinetic Properties
CP-122,721 has been evaluated in several preclinical species to determine its absorption,

distribution, metabolism, and excretion (ADME) profile. The available data indicates that the

compound is rapidly absorbed after oral administration in rats and dogs, but also undergoes

extensive metabolism, which significantly influences its systemic exposure.

Data Presentation
The following tables summarize the key pharmacokinetic parameters of CP-122,721 in rats and

dogs. It is important to note that comprehensive data, particularly oral bioavailability, for other

common preclinical species such as mice and monkeys, is not readily available in the public

domain.

Table 1: Pharmacokinetic Parameters of CP-122,721 in Rats following a Single Oral Dose
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Parameter Male Rat Female Rat

Dose
[14C]CP-122,721 (dose not

specified)

[14C]CP-122,721 (dose not

specified)

Cmax (ng/mL) 941[1] 476[1]

Tmax (h) 0.5[1] 0.5[1]

t1/2 (h) 3.1[1] 2.2[1]

Note:
Based on unchanged drug in

plasma.

Based on unchanged drug in

plasma.

In rats, only 1.5% of the circulating radioactivity in plasma was attributable to the unchanged

drug, indicating extensive first-pass metabolism.[1]

Table 2: Pharmacokinetic and Excretion Data of CP-122,721 in Dogs following a Single Oral

Dose

Parameter Male Beagle Dog Female Beagle Dog

Dose 5 mg/kg [14C]CP-122,721 5 mg/kg [14C]CP-122,721

Total Recovery (% of dose) 89%[2] 95%[2]

Excretion in first 72h (% of

recovered dose)
~94% (urine and feces)[2] ~94% (urine and feces)[2]

Biliary Excretion (% of dose in

bile-duct cannulated males)
~56%[2] Not Reported

Absorption
>80% of radioactivity

absorbed[2]
Not Reported

CP-122,721 was extensively metabolized in dogs, with only a small amount of the parent drug

excreted unchanged.[2]

Experimental Protocols
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The following are generalized protocols based on the methodologies described in the cited

literature for studying the pharmacokinetics of CP-122,721.

Protocol 1: Oral Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of CP-122,721 following a single oral

gavage administration to male and female rats.

Materials:

CP-122,721 (radiolabeled with 14C for excretion and metabolism studies)

Vehicle suitable for oral administration

Sprague-Dawley rats (or other appropriate strain), male and female

Oral gavage needles

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

Metabolic cages for urine and feces collection

Centrifuge

Scintillation counter or other appropriate detector for radiolabeled compounds

Analytical instrumentation (e.g., LC-MS/MS) for quantification of unchanged drug

Procedure:

Dose Preparation: Prepare a solution or suspension of [14C]CP-122,721 in the chosen

vehicle at the desired concentration.

Animal Dosing: Administer a single oral dose of the CP-122,721 formulation to each rat via

oral gavage.

Blood Sampling: Collect blood samples from the tail vein or other appropriate site at

predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Collect

blood into EDTA-coated tubes.
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Plasma Preparation: Centrifuge the blood samples to separate the plasma.

Sample Analysis:

For total radioactivity: Analyze plasma, urine, and homogenized feces using a scintillation

counter.

For unchanged drug: Develop and validate a bioanalytical method (e.g., LC-MS/MS) to

quantify the concentration of CP-122,721 in plasma samples. This will involve protein

precipitation or solid-phase extraction followed by chromatographic separation and mass

spectrometric detection.

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2)

from the plasma concentration-time data of the unchanged drug using appropriate software.

Excretion Analysis: Determine the percentage of the administered radioactive dose

recovered in urine and feces over a specified period (e.g., 72 hours).

Protocol 2: Metabolism and Excretion Study in Dogs
Objective: To investigate the metabolism and excretion pathways of CP-122,721 in beagle

dogs.

Materials:

[14C]CP-122,721

Beagle dogs, male and female

Capsules for oral administration

Metabolic cages

Bile duct cannulation surgical supplies (for specific studies)

Sample processing and analytical equipment as described in Protocol 1.

Procedure:
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Dose Administration: Administer a single oral dose of [14C]CP-122,721 in a capsule to each

dog.

Sample Collection:

Place dogs in metabolic cages for the collection of urine and feces at regular intervals

(e.g., every 24 hours for 72-96 hours).

For bile duct-cannulated animals, collect bile continuously.

Collect blood samples at various time points to characterize the plasma concentration of

total radioactivity and unchanged drug.

Sample Processing and Analysis:

Measure the total radioactivity in urine, feces, and bile.

Perform metabolite profiling on plasma, urine, and bile samples using techniques such as

HPLC with radiometric detection and LC-MS/MS to identify and quantify the major

metabolites.

Data Analysis: Determine the routes and rates of excretion. Characterize the major metabolic

pathways.

Visualizations
Signaling Pathway of the NK1 Receptor
CP-122,721 is an antagonist of the Neurokinin-1 (NK1) receptor, which is the primary receptor

for Substance P (SP). The binding of Substance P to the NK1 receptor initiates a cascade of

intracellular signaling events. CP-122,721 blocks these downstream effects by preventing

Substance P from binding to its receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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